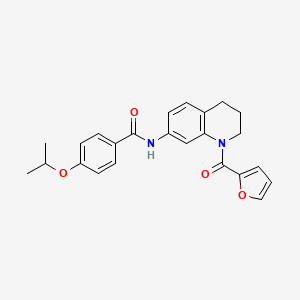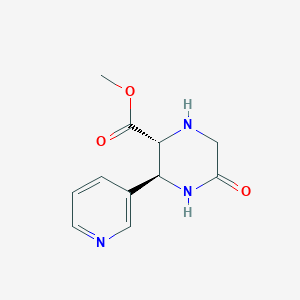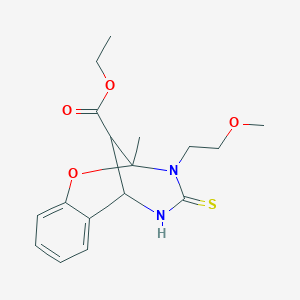![molecular formula C18H17N3O3S2 B2496028 (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one CAS No. 865659-99-0](/img/structure/B2496028.png)
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves preparative procedures that allow for the generation of the thiazolidinone and imidazolidinone frameworks, pivotal for their biological activity. For example, the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives and their reaction with aldehydes have led to a variety of 5-ylidene derivatives, demonstrating moderate activity against malignant tumor cells, with specific sensitivity in renal cancer cell lines UO31 and TK10 (Horishny, Chaban, & Matiychuk, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Studies involving the synthesis and molecular structure determination, including single crystal X-ray diffraction, have been essential in understanding the spatial arrangement and potential reactivity sites of these molecules. For instance, the structural analysis of related derivatives has been carried out to understand their interaction with biological targets and their stability under various conditions (Sharma et al., 2017).
科学的研究の応用
Electro-Optical and Charge Transport Properties
Imidazolidin derivatives, including compounds structurally related to "(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one", have been extensively studied for their electro-optical and charge transport properties. A study by Irfan et al. (2016) delves into the semiconducting material potential of these derivatives, highlighting their structural, electronic, optical, and charge transport characteristics. The research underscores the importance of frontier molecular orbitals and intramolecular charge transfer, elucidating their absorption, emission, and ionization potentials which are pivotal for applications in semiconducting materials.
Corrosion Inhibition
Another critical application area is corrosion inhibition. The study by Ammal et al. (2018) investigates the efficacy of 1,3,4-oxadiazole derivatives, akin to the core structure of the subject compound, in preventing corrosion of mild steel in sulfuric acid. This research emphasizes the protective layer formation and the mixed-type behavior of these inhibitors, presenting a novel approach to enhancing the durability and lifespan of metal structures.
Antitumor Activity
Research into the antitumor potential of imidazolidin derivatives has also been significant. Horishny et al. (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives, demonstrating moderate activity against malignant tumor cells. The study identifies specific cancer cell lines that are most sensitive to these compounds, paving the way for further exploration into their therapeutic applications.
Antimicrobial and Antifungal Applications
Further extending its utility, derivatives of imidazolidin have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Adhikari et al. (2012) achieved high yield synthesis of novel thiazolidinone analogues demonstrating significant in vitro antioxidant, antibacterial, and antifungal activity. These findings suggest the potential of such compounds in developing new therapeutic agents against various microbial infections.
特性
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-16-12(10-24-15-4-2-1-3-13(15)16)9-14-17(23)21(18(25)19-14)11-20-5-7-26-8-6-20/h1-4,9-10H,5-8,11H2,(H,19,25)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXJENAHWBHJP-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
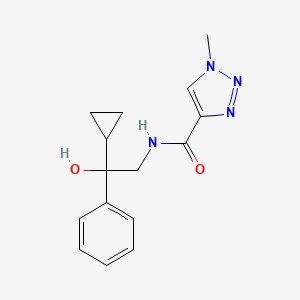
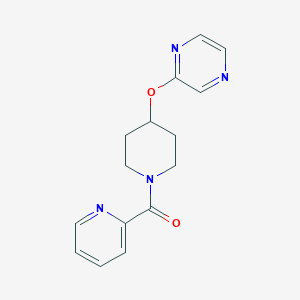
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
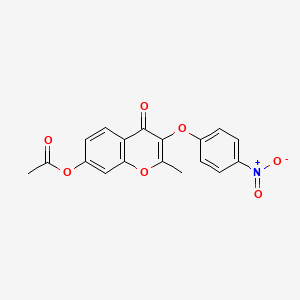

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![1-ethyl-3-methyl-5-((3-methylbenzyl)thio)-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2495964.png)
